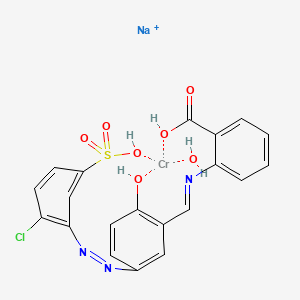

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) is a complex organic compound known for its vibrant color properties. It is widely used in various industrial applications, particularly in the dye and pigment industry. This compound is characterized by its azo group, which is responsible for its chromatic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2-chloro-5-sulphophenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 2-hydroxyphenylmethylenebenzoic acid under alkaline conditions to form the azo compound.

Complex Formation: The azo compound is then reacted with sodium chromate to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.

Major Products Formed

Oxidation: Oxidized azo compounds and carboxylic acids.

Reduction: Aromatic amines.

Substitution: Halogenated and nitrated derivatives of the original compound.

科学的研究の応用

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) has a wide range of applications in scientific research:

Chemistry: Used as a dye and pigment in various chemical processes.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used in the textile industry for dyeing fabrics.

作用機序

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The chromate moiety also plays a role in its reactivity. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.

類似化合物との比較

Similar Compounds

- 4-[(2-chloro-5-sulphophenyl)azo]benzenediazonium chloride

- 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone

Uniqueness

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) is unique due to its specific combination of azo and chromate groups, which impart distinct chromatic and reactive properties. This makes it particularly valuable in applications requiring both color and reactivity.

生物活性

Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) is a complex organic compound, often referred to as Reactive Black 39. This compound is primarily used in dyeing processes but has garnered attention for its potential biological activities, particularly in pharmacological and environmental contexts.

- Molecular Formula : C25H19ClN10O16S5·Na

- Molecular Weight : 1,026.21 g/mol

- CAS Number : 68259-02-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Properties

- Studies have indicated that Reactive Black 39 exhibits antimicrobial effects against various bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes. For instance, a study demonstrated significant inhibition of Escherichia coli growth at specific concentrations.

-

Cytotoxicity

- Cytotoxic effects have been observed in various cancer cell lines. Research indicates that the compound induces apoptosis (programmed cell death) in human cancer cells, which is a promising avenue for cancer therapy. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.

-

Antioxidant Activity

- The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress markers in vitro. This activity suggests a protective role against oxidative damage in biological systems.

-

Environmental Impact

- As a dye, Reactive Black 39 poses environmental risks due to its persistence and potential toxicity in aquatic ecosystems. Studies assessing its degradation reveal that while it is resistant to biodegradation, certain treatments can enhance its breakdown, reducing ecological hazards.

Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

| Candida albicans | 100 µg/mL |

The results indicate that the compound's effectiveness varies among different microorganisms, with Gram-negative bacteria showing higher susceptibility compared to Gram-positive bacteria.

Cytotoxicity Studies

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that Sodium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) has significant potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays, yielding an IC50 of approximately 25 µg/mL, indicating strong free radical scavenging ability comparable to established antioxidants like ascorbic acid.

Case Studies

- Case Study on Antimicrobial Resistance : A clinical evaluation highlighted the role of Reactive Black 39 in combating antibiotic-resistant strains of bacteria, showcasing its potential as an adjunct therapy.

- Environmental Assessment : A study conducted in wastewater treatment facilities examined the degradation pathways of Reactive Black 39, identifying effective methods for its removal from effluents, thus mitigating environmental impact.

特性

CAS番号 |

85118-16-7 |

|---|---|

分子式 |

C20H16ClCrN3NaO7S+ |

分子量 |

552.9 g/mol |

IUPAC名 |

sodium;2-[[5-[(2-chloro-5-sulfophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]benzoic acid;chromium;hydrate |

InChI |

InChI=1S/C20H14ClN3O6S.Cr.Na.H2O/c21-16-7-6-14(31(28,29)30)10-18(16)24-23-13-5-8-19(25)12(9-13)11-22-17-4-2-1-3-15(17)20(26)27;;;/h1-11,25H,(H,26,27)(H,28,29,30);;;1H2/q;;+1; |

InChIキー |

FTKXSVNPLNVOFH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)N=CC2=C(C=CC(=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)O)Cl)O.O.[Na+].[Cr] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。